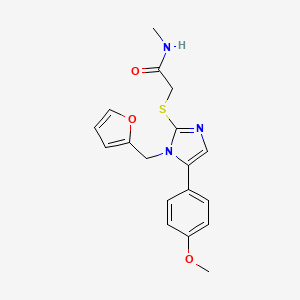
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound with significant relevance in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthetic Routes:
Step 1: The synthesis begins with the preparation of 1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole by reacting furan-2-carboxaldehyde with 4-methoxybenzaldehyde and ammonia in the presence of a catalyst.
Step 2: This intermediate product is then reacted with thioacetic acid to form the thio-imidazole compound.
Step 3: Finally, methylation of the acetamide group is achieved using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods:
Industrially, the synthesis might involve continuous flow reactors to enhance the efficiency and yield of the compound. Reaction parameters such as temperature, pressure, and solvent selection are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation:
This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction:
Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride, yielding reduced imidazole derivatives.
Substitution:
The compound can participate in nucleophilic substitution reactions where the thio-group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, KMnO4.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: Halides, cyanides.
Major Products
Oxidation yields sulfoxides and sulfones.
Reduction yields reduced imidazole derivatives.
Substitution products depend on the nature of the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
The compound's unique structure allows it to be used as a precursor for the synthesis of more complex molecules in organic synthesis.
Biology:
In biological research, this compound may act as an enzyme inhibitor or receptor ligand due to its potential bioactivity.
Medicine:
Medicinal chemistry utilizes this compound in the development of drugs targeting specific pathways or receptors, particularly due to its imidazole and furan moieties which are known for their pharmacological activity.
Industry:
In industrial applications, it can be used in the formulation of specialty chemicals or as an intermediate in the manufacture of advanced materials.
Mécanisme D'action
Molecular Targets and Pathways:
The compound exerts its effects by interacting with specific enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.
The furan and methoxyphenyl groups enhance the compound's affinity for certain biological targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-(1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-ylthio)-N-methylacetamide
2-(1-(furan-2-ylmethyl)-5-(4-chlorophenyl)-1H-imidazol-2-ylthio)-N-methylacetamide
Uniqueness:
The presence of the methoxy group in the 4-position of the phenyl ring distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity.
This compound is not just a fascinating molecule but a potential game-changer in various scientific domains. Anything specific you want to explore further?
Propriétés
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-19-17(22)12-25-18-20-10-16(13-5-7-14(23-2)8-6-13)21(18)11-15-4-3-9-24-15/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQDPPFBJXQFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2556142.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)
![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)
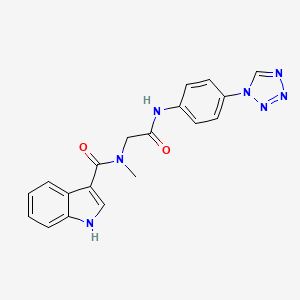
![1-(Prop-2-yn-1-yl)-4-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2556147.png)
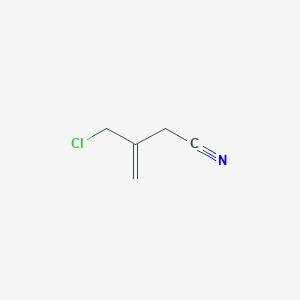
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556150.png)
![3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2556152.png)
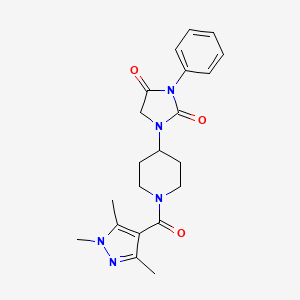
![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/new.no-structure.jpg)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2556155.png)
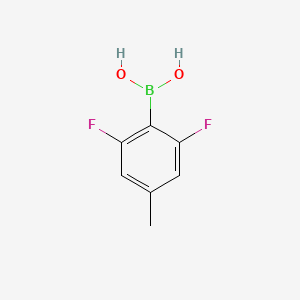
![N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B2556157.png)
